molecular formula C22H24N2O5 B602192 rac Desfluoro Citalopram Oxalate CAS No. 1093072-86-6

rac Desfluoro Citalopram Oxalate

Cat. No.: B602192
CAS No.: 1093072-86-6
M. Wt: 396.44
InChI Key:
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Description

Racemic Desfluoro-Citalopram Oxalate is a novel reagent for the synthesis of pharmaceuticals . It is a building block for specialty chemicals and research chemicals . It has many uses, including as an intermediate in the synthesis of Citalopram . It is also used to modify the physical properties of polymers and other materials .


Synthesis Analysis

Racemic Desfluoro-Citalopram Oxalate is used as an intermediate in the synthesis of Citalopram . It is a versatile building block for organic chemistry .


Molecular Structure Analysis

The molecular formula of rac Desfluoro Citalopram Oxalate is C22H24N2O5 . Its molecular weight is 396.44 .


Chemical Reactions Analysis

Racemic Desfluoro-Citalopram Oxalate is used as an intermediate in the synthesis of Citalopram . It is also used to modify the physical properties of polymers and other materials .


Physical And Chemical Properties Analysis

Racemic Desfluoro-Citalopram Oxalate is an off-white solid . Its melting point is 41-43°C .

Scientific Research Applications

Metabolism and Biotransformation

  • Citalopram Metabolism : Citalopram, including its racemic form, is metabolized primarily in the liver. Monoamine oxidases (MAO) type A and B along with aldehyde oxidase play significant roles in the formation of citalopram's metabolites, indicating the importance of deamination in its biotransformation (Rochat et al., 1998).

Environmental Impact and Degradation

  • Degradation in Water : Research shows that racemic citalopram is relatively stable in various aqueous environments including natural waters. However, its degradation under simulated sunlight was studied, revealing the formation of N-desmethylcitalopram and CIT N-oxide as photoproducts (Kwon & Armbrust, 2005).

Pharmacokinetics

  • Steady-State Pharmacokinetics : The pharmacokinetics of rac-citalopram and its metabolites (demethylcitalopram and didemethylcitalopram) were evaluated, showing comparable variability across enantiomers with certain stereoselectivity in disposition (Sidhu et al., 1997).

Solid Solution Formation

  • Solid Solution Properties : Studies have shown that solid solutions can form between racemic and enantiomeric citalopram oxalate, providing insights into its physical and chemical properties (de Diego et al., 2011).

Solid-Liquid Equilibria

  • Solid-Liquid Phase Behavior : Modeling and experimental studies have been conducted to understand the solid-liquid equilibria of racemic citalopram oxalate, important for its formulation and industrial processing (Balawejder et al., 2013).

Analytical Methods

  • Enantiomer Concentration Determination : Techniques have been developed for determining citalopram enantiomers in human plasma, using methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) (Qin, 2010).

Mechanism of Action

Target of Action

Desfluoro Citalopram Oxalate, also known as rac Desfluoro Citalopram Oxalate, is an impurity of Citalopram . The primary target of this compound is the serotonin transporter (SERT) . SERT plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

Desfluoro Citalopram Oxalate, like its parent compound Citalopram, is believed to work by inhibiting the reuptake of serotonin . This results in an overall increase in serotonin levels, which can help to alleviate symptoms of depression and anxiety .

Biochemical Pathways

For instance, increased serotonin levels can affect mood regulation, sleep, appetite, and other physiological processes

Pharmacokinetics

It is known that the compound is a solid at room temperature, with a molecular weight of 39644 . It is also known to be hygroscopic . These properties could potentially impact the compound’s bioavailability, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of Desfluoro Citalopram Oxalate’s action are likely to be similar to those of Citalopram, given their structural similarities. This includes an increase in serotonergic neurotransmission, which can lead to improvements in mood and reductions in anxiety . .

Action Environment

It is known that the compound is hygroscopic , which means it absorbs moisture from the environment This could potentially affect its stability and efficacy

Safety and Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use . Provide appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O.C2H2O4/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;3-1(4)2(5)6/h3-5,7-10,13H,6,11-12,15H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSDUGFBIQIOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675796
Record name Oxalic acid--1-[3-(dimethylamino)propyl]-1-phenyl-1,3-dihydro-2-benzofuran-5-carbonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093072-86-6
Record name Oxalic acid--1-[3-(dimethylamino)propyl]-1-phenyl-1,3-dihydro-2-benzofuran-5-carbonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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